Cas no 1101668-39-6 (2,5,8,11,14-Pentaoxaheptadec-16-yne)

2,5,8,11,14-Pentaoxaheptadec-16-yne structure
1101668-39-6 structure
Nome del prodotto:2,5,8,11,14-Pentaoxaheptadec-16-yne
Numero CAS:1101668-39-6
MF:C12H22O5
MW:246.300084590912
MDL:MFCD28155212
CID:2357654
PubChem ID:354333636

2,5,8,11,14-Pentaoxaheptadec-16-yne Proprietà chimiche e fisiche

Nomi e identificatori

    • mPEG4-Propyne
    • 2,5,8,11,14-Pentaoxaheptadec-16-yne
    • mPEG4-Alkyne
    • Proparyl-PEG5-methane
    • Propargyl-PEG5-methane
    • mPEG4-CH2C identical withCH
    • BIPG1755
    • 4,7,10,13,16-Pentaoxa-1-heptadecyne
    • P2249
    • CID 86291528
    • m-PEG5-Propargyl
    • ROPARGYL-PEG5-METHANE
    • PROPARYL-PEG4-ME
    • HY-113921
    • AKOS040742025
    • 1101668-39-6
    • BUB66839
    • DA-55682
    • mPEG4-CH2C?CH
    • mPEG4-CH2C inverted exclamation markOCH
    • m-PEG4-propargyl
    • m-PEG4-Alkyne
    • BP-22376
    • C70291
    • SCHEMBL564459
    • 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne
    • CS-0064189
    • MFCD28155212
    • AS-85212
    • MDL: MFCD28155212
    • Inchi: 1S/C12H22O5/c1-3-4-14-7-8-16-11-12-17-10-9-15-6-5-13-2/h1H,4-12H2,2H3
    • Chiave InChI: QOXHTXZSGABRDF-UHFFFAOYSA-N
    • Sorrisi: O(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])[H])C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C#C[H]

Proprietà calcolate

  • Massa esatta: 246.14672380g/mol
  • Massa monoisotopica: 246.14672380g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 13
  • Complessità: 187
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.2
  • XLogP3: -0.4

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.0±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 304.2±32.0 °C at 760 mmHg
  • Punto di infiammabilità: 115.2±25.0 °C
  • Pressione di vapore: 0.0±0.6 mmHg at 25°C

2,5,8,11,14-Pentaoxaheptadec-16-yne Informazioni sulla sicurezza

2,5,8,11,14-Pentaoxaheptadec-16-yne Dati doganali

  • CODICE SA:2909.19.1800

2,5,8,11,14-Pentaoxaheptadec-16-yne Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2249-25MG
2,5,8,11,14-Pentaoxaheptadec-16-yne
1101668-39-6 >98.0%(GC)
25mg
¥140.00 2024-04-18
TRC
P273753-10mg
2,5,8,11,14-Pentaoxaheptadec-16-yne
1101668-39-6
10mg
$ 50.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P2249-100mg
2,5,8,11,14-Pentaoxaheptadec-16-yne
1101668-39-6 98.0%(GC)
100mg
1000.0CNY 2021-08-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P867933-100mg
2,5,8,11,14-Pentaoxaheptadec-16-yne
1101668-39-6 ≥98%
100mg
¥747.00 2022-09-28
AK Scientific
AMTGC345-1g
2,5,8,11,14-Pentaoxaheptadec-16-yne
1101668-39-6 97%
1g
$250 2025-02-18
Cooke Chemical
T9820530-100mg
2,5,8,11,14-Pentaoxaheptadec-16-yne
1101668-39-6 >98.0%(GC)
100mg
RMB 400.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22376-1g
2,5,8,11,14-Pentaoxaheptadec-16-yne
1101668-39-6 98%
1g
3562.0CNY 2021-08-03
Cooke Chemical
T9820530-25mg
2,5,8,11,14-Pentaoxaheptadec-16-yne
1101668-39-6 >98.0%(GC)
25mg
RMB 112.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P2249-25mg
2,5,8,11,14-Pentaoxaheptadec-16-yne
1101668-39-6 98.0%(GC)
25mg
275.0CNY 2021-08-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160426-25MG
2,5,8,11,14-Pentaoxaheptadec-16-yne
1101668-39-6 95%
25mg
¥129.90 2023-09-01

2,5,8,11,14-Pentaoxaheptadec-16-yne Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1101668-39-6)2,5,8,11,14-Pentaoxaheptadec-16-yne
A906370
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):262.0/921.0